molecular formula C16H15BrClN3O3 B11990267 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide

2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide

Cat. No.: B11990267
M. Wt: 412.7 g/mol
InChI Key: SOOBIVHLOMYGBF-DNTJNYDQSA-N
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Description

2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide typically involves the following steps:

    Formation of the Phenylamino Acetic Acid Derivative: This step involves the reaction of 2-bromo-4-chloroaniline with chloroacetic acid under basic conditions to form 2-(2-BR-4-CL-Phenylamino)-acetic acid.

    Condensation with Hydrazine Derivative: The resulting phenylamino acetic acid derivative is then reacted with 2-hydroxy-5-methoxybenzaldehyde in the presence of hydrazine hydrate to form the final hydrazide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BR-4-CL-Phenylamino)-acetic acid (2-HO-5-methoxy-benzylidene)-hydrazide: can be compared with other hydrazide derivatives, such as isoniazid and hydralazine.

    Isoniazid: Used as an antitubercular agent.

    Hydralazine: Used as an antihypertensive agent.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H15BrClN3O3

Molecular Weight

412.7 g/mol

IUPAC Name

2-(2-bromo-4-chloroanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrClN3O3/c1-24-12-3-5-15(22)10(6-12)8-20-21-16(23)9-19-14-4-2-11(18)7-13(14)17/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8+

InChI Key

SOOBIVHLOMYGBF-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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